Perfluorohexanesulphonyl fluoride
Overview
Description
Perfluorohexanesulphonyl fluoride is a compound that belongs to the class of perfluoroalkanesulfonyl fluorides, which are a subset of fluorinated surfactants. These compounds have been the subject of growing interest due to their persistence in the environment and potential health effects. They are used in various applications, including surfactants, paper, packaging, and surface protectants. The degradation products of these compounds, such as perfluorooctanesulfonate (PFOS), have been found to concentrate in the liver and serum, leading to health concerns such as hypolipidemia .
Synthesis Analysis
The synthesis of perfluorohexanesulphonyl fluoride and related compounds has been explored through various methods. One approach involves the preparation of starting materials like perfluoroalkanesulfonyl fluorides and chlorides, which can then be converted into different sulfonate salts, sulfonamides, and other derivatives . Another novel method described the use of elemental fluorine for direct fluorination of non-fluorinated compounds to produce perfluoroalkanesulfonyl fluorides . Additionally, a traceless perfluoroalkylsulfonyl (PFS) linker has been developed for use in solid-phase organic synthesis, demonstrating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of perfluorohexanesulphonyl fluoride and similar compounds has been characterized using techniques such as NMR spectroscopy. The stability of the sulfonyl fluoride group under conditions like UV irradiation has been noted, indicating the robustness of these molecules . The synthesis of unusual classes of fluorocarbon organosulfur compounds has also been reported, with detailed NMR assignments provided for the fluorinated products .
Chemical Reactions Analysis
Perfluorohexanesulphonyl fluoride and its analogs participate in various chemical reactions. For instance, they have been used as dehydroxy-fluorination agents for the hydroxyl group in nucleoside derivatives, resulting in fluorinated nucleosides with an inversion of configuration . The electrochemical perfluorination (ECPF) of propanesulfonyl fluorides has been studied, leading to the preparation of perfluorinated sulfonyl fluorides with good yields . Additionally, the synthesis of ω-iodoperfluoroalkanesulfonyl fluorides and perfluoroalkane-α,ω-bis-sulfonyl fluorides has been achieved through a series of reactions involving deiodosulfination, chlorination, and chlorine-fluorine exchange .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorohexanesulphonyl fluoride are closely related to its molecular structure and the presence of the sulfonyl fluoride group. These compounds are known for their stability and resistance to degradation, which contributes to their persistence in the environment. The chemical reactivity of perfluorohexanesulphonyl fluoride allows it to be transformed into various derivatives, which can be useful in different industrial and synthetic applications. The health effects associated with exposure to these compounds, such as changes in lipid and liver function, have been assessed through epidemiologic studies, highlighting the importance of understanding their properties and impacts .
Scientific Research Applications
Analytical Method Development
- A novel liquid chromatography–fluorescence method was developed for determining perfluorooctanesulphonyl fluoride (PFOSF), a precursor of PFOS ubiquitous in the environment. This method involves derivatising PFOSF with 1-naphthol for effective analysis using liquid chromatography with UV and fluorescence detection (Meng et al., 2014).
Fluoride Ion Sensing and Complexation
- Research into fluoride ion complexation and sensing using organoboron compounds has been significant due to fluoride's health benefits and potential hazards. This research is vital for detecting fluoride in water and other substances (Wade et al., 2010).
Environmental Impact Studies
- A study on artificial turfs in Stockholm, Sweden, showed widespread occurrence of non-extractable fluorine, indicative of polymeric organofluorine presence. This research highlights the environmental footprint of fluorinated substances in commercial products (Lauria et al., 2022).
Energy Storage and Conversion
- Iron(III) fluorides, related to fluorides like perfluorohexanesulphonyl fluoride, have garnered interest in energy storage and conversion, particularly in Li-ion technology, due to their potential for enhanced energy storage (Conte & Pinna, 2014).
Water Treatment and Pollution Control
- Photo-reductive defluorination of perfluorooctanoic acid in water has been studied, highlighting methods for treating pollution from fluorinated compounds in aquatic environments (Qu et al., 2010).
- Emission inventories for various perfluoroalkyl carboxylic acids (PFCAs) from different sources, including products based on perfluorohexane sulfonyl fluoride, have been investigated, providing insights into the environmental impact of these substances (Wang et al., 2014).
Organic Synthesis and Fluorination Techniques
- Advances in electrochemical systems for selective fluorination of organic compounds have been explored, which is crucial in creating organofluorine compounds used in pharmaceuticals and agrochemicals (Fuchigami & Inagi, 2020).
- Large-scale sonochemical reactors have been used for treating perfluorooctane sulfonic acid, demonstrating an efficient method for dealing with persistent fluorinated pollutants (Gole et al., 2018).
Novel Fluorinated Compounds Synthesis
- Research on synthesizing potentially non-bioaccumulable fluorinated surfactants addresses concerns about the toxicity and persistence of fluorinated products, providing alternative pathways for safer fluorosurfactants production (Zaggia & Améduri, 2012).
Fluorine in Pharmaceuticals and Imaging
- Spirocyclic hypervalent iodine(III)-mediated radiofluorination has been developed for non-activated aromatics, crucial for producing radiopharmaceuticals for PET imaging (Rotstein et al., 2014).
Human Biomonitoring Studies
- A pilot survey of legacy and current commercial fluorinated chemicals in human sera from US donors in 2009, including analysis of perfluorooctanesulfonyl fluoride (POSF) derivatives, provides data on human exposure to these compounds (Lee & Mabury, 2011).
Plasma-based Water Treatment Process
- Breakdown products from perfluorinated alkyl substances (PFAS) degradation in plasma-based water treatment processes have been quantified, contributing to understanding the environmental impact of decomposing PFAS (Singh et al., 2019).
Genetic Engineering for Fluorination
- A fluoride-responsive genetic circuit enabling in vivo biofluorination in engineered Pseudomonas putida has been developed, demonstrating new methods for biosynthesizing fluorinated compounds (Calero et al., 2020).
Fluorine in Waste Incineration
- Investigation of waste incineration of fluorotelomer-based polymers provides insights into whether this process contributes to environmental PFOA exposure (Taylor et al., 2014).
Tissue Distribution Studies
- Tissue distribution of 35S-labelled perfluorobutanesulfonic acid in mice following dietary exposure, related to the study of perfluorohexanesulphonyl fluoride, shows how these compounds distribute in biological systems (Bogdanska et al., 2014).
Fluoride Ion Channels and Sensors
- Development of a fluoride-driven ionic gate based on 4-aminophenylboronic acid-functionalized single nanochannels opens new possibilities for fluoride sensing and regulation (Liu et al., 2014).
Plasma Treatment for PFOS Decomposition
- An energy-efficient process for decomposing PFOA and PFOS using dc plasmas generated within gas bubbles highlights advancements in treating these persistent substances (Yasuoka et al., 2011).
Blood Donor Biomonitoring for Fluorinated Compounds
- A study on ADONA and perfluoroalkylated substances in plasma samples of German blood donors living in South Germany provides insights into the body burden of different perfluorinated substances in human populations. This research is significant for understanding human exposure to compounds like perfluorohexanesulphonyl fluoride (Fromme et al., 2017).
Safety And Hazards
Perfluorohexanesulphonyl fluoride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There are four major trends from the chemical perspective that will shape PFAS research for the next decade. These include mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and unknown “Dark Matter” . The amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors are largely unknown .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJWNJDPDJOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2F, C6F14O2S | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059973 | |
Record name | Perfluorohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexanesulphonyl fluoride | |
CAS RN |
423-50-7 | |
Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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